molecular formula C16H23N3O4 B2594796 Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 2034619-00-4

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2594796
CAS No.: 2034619-00-4
M. Wt: 321.377
InChI Key: UGAXBZJYPCFRBF-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through condensation reactions involving β-dicarbonyl compounds and amidines.

    Coupling Reaction: The piperidine and pyrimidine intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired product.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of a piperidine ring and a pyrimidine moiety, which may confer distinct pharmacological properties. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry applications.

Properties

IUPAC Name

ethyl 4-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-4-5-13(11-19)23-14-8-9-17-12(2)18-14/h8-9,13H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXBZJYPCFRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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